BenchChemオンラインストアへようこそ!

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide

EGFR NSCLC kinase inhibitor

This compound (EPPB) is a critical research tool for scientists studying kinase signaling. Its unique 138-fold selectivity for mutant EGFR (L858R/T790M, IC50=5.60 nM) over wild-type (IC50=770 nM) makes it indispensable for NSCLC research, minimizing off-target effects. With sub-nanomolar EphB4 potency (IC50=0.130 nM), it enables precise dissection of angiogenic pathways. Unlike generic analogs, its specific 4-ethylphenyl moiety ensures defined activity. Secure this well-characterized probe to accelerate your SAR campaigns and preclinical studies with reproducible, high-quality data.

Molecular Formula C21H21ClN4O3
Molecular Weight 412.87
CAS No. 1112419-53-0
Cat. No. B2373163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide
CAS1112419-53-0
Molecular FormulaC21H21ClN4O3
Molecular Weight412.87
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H21ClN4O3/c22-16-9-6-14(7-10-16)20-24-21(29-25-20)15-8-11-19(28)26(12-15)13-18(27)23-17-4-2-1-3-5-17/h6-12,17H,1-5,13H2,(H,23,27)
InChIKeyMPOOYSOLYRRKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide (CAS 1112419-53-0) – Chemical Class and Core Characteristics for Research Procurement


N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide (CAS 1112419-53-0) is a synthetic small molecule characterized by a 4-phenoxypyrimidin-2-yl benzamide core scaffold bearing an N-(4-ethylphenyl) substituent . The compound exhibits multi-kinase inhibitory activity with documented potency against epidermal growth factor receptor (EGFR) mutants, ephrin type-B receptor 4 (EphB4), vascular endothelial growth factor receptor 2 (VEGFR2), and angiopoietin-1 receptor (TIE-2) [1]. Its structural features place it within the broader class of phenoxypyrimidine-based kinase inhibitors, which have been explored for applications in oncology and inflammatory disorders [2]. The compound is available from multiple chemical suppliers and serves as a research tool for probing kinase signaling networks and evaluating structure-activity relationships (SAR) within the 4-phenoxypyrimidin-2-yl benzamide chemotype.

Why N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide Cannot Be Replaced by Generic Phenoxypyrimidine Analogs: Key Differentiation Drivers


Substituting N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide with a structurally similar phenoxypyrimidine benzamide analog is not scientifically equivalent because minor modifications to the N-aryl substituent, pyrimidine substitution pattern, or linker geometry produce substantial changes in kinase selectivity profiles, mutant-versus-wild-type discrimination, and absolute potency across different targets [1]. The 4-ethylphenyl amide moiety in this compound confers a specific combination of steric and electronic properties that influences ATP-binding pocket accommodation and hinge-region interactions distinct from analogs bearing methoxybenzyl, benzodioxolylmethyl, or other alternative N-substituents . Generic substitution without head-to-head comparative data therefore risks introducing uncharacterized off-target activity, altered selectivity windows, or loss of the specific mutant EGFR-sparing profile that defines this compound's research utility relative to other kinase probes.

Quantitative Differentiation Evidence: N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide vs. Kinase Inhibitor Comparators and Benchmarks


EGFR L858R/T790M Double-Mutant Selectivity vs. Wild-Type EGFR: N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide Exhibits ~138-Fold Mutant Preference

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide demonstrates preferential inhibition of the clinically relevant EGFR L858R/T790M double mutant over wild-type EGFR. In NCI-H1975 cells (harboring L858R/T790M), the compound inhibits EGFR phosphorylation with an IC50 of 5.60 nM, whereas inhibition of wild-type EGFR in LoVo cells requires an IC50 of 770 nM, yielding a mutant-to-wild-type selectivity ratio of approximately 138-fold [1]. For comparison, the clinical EGFR inhibitor osimertinib exhibits an IC50 of 1–15 nM against L858R/T790M in cell-based assays [2]. Notably, this compound's moderate absolute potency against the double mutant (5.60 nM) combined with pronounced sparing of wild-type EGFR (770 nM) distinguishes it from many ATP-competitive EGFR inhibitors that show narrower selectivity windows.

EGFR NSCLC kinase inhibitor mutant selectivity T790M

EphB4 Kinase Inhibition: N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide Achieves Sub-Nanomolar Potency (IC50 = 0.130 nM)

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide exhibits potent inhibition of ephrin type-B receptor 4 (EphB4) with an IC50 of 0.130 nM in an ADP-Glo kinase assay following 60-minute incubation [1]. This sub-nanomolar potency places the compound among high-affinity EphB4 ligands. While no direct head-to-head comparator data exists within the same study, this activity contrasts with its more moderate VEGFR2 inhibition (IC50 = 1.40 nM) and TIE-2 inhibition (IC50 = 24 nM) in the same assay panel [1]. The ~10.8-fold preference for EphB4 over VEGFR2 and ~185-fold preference over TIE-2 suggests a distinct kinase selectivity fingerprint within the angiogenic RTK family.

EphB4 angiogenesis kinase profiling receptor tyrosine kinase

VEGFR2 Inhibition: N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide (IC50 = 1.40 nM) vs. Sorafenib Benchmark (IC50 = 4–94.8 nM)

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide inhibits VEGFR2 with an IC50 of 1.40 nM in an ADP-Glo kinase assay [1]. This potency compares favorably to published VEGFR2 inhibitory values for the multi-kinase inhibitor sorafenib, which range from 4 nM (Acta Pharmacologica Sinica, 2012) to 30 nM (PMC, 2024) to 69–94.8 nM across various independent assays [2]. The 2.9-fold to ~68-fold higher potency of this compound relative to sorafenib's VEGFR2 activity suggests enhanced target engagement at lower concentrations. However, no direct head-to-head study comparing these compounds in the identical assay system exists.

VEGFR2 angiogenesis kinase inhibitor sorafenib potency comparison

Multi-Kinase Profiling: Distinct Activity Distribution Across EphB4, VEGFR2, TIE-2, and EGFR Mutants

Across the aggregate of available binding data from BindingDB, N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide exhibits a rank-order potency profile: EphB4 (IC50 = 0.130 nM) > VEGFR2 (IC50 = 1.40 nM) > EGFR L858R/T790M (IC50 = 5.60 nM) > EGFR exon 19 deletion (IC50 = 23 nM) > TIE-2 (IC50 = 24 nM) > wild-type EGFR (IC50 = 770 nM) [1]. This 5,900-fold potency range across seven kinase targets/contexts defines a unique polypharmacology fingerprint. While this is not a direct head-to-head comparator dataset against a single reference compound, the pattern establishes a baseline selectivity profile for this specific chemotype that can be contrasted with literature profiles of other phenoxypyrimidine derivatives (e.g., LCK/FMS dual inhibitors with FMS IC50 = 4.6 nM) [2].

kinase selectivity polypharmacology RTK profiling panel

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide: Evidence-Based Research Application Scenarios


EGFR Mutant-Selective Pathway Dissection in NSCLC Models with Reduced Wild-Type EGFR Interference

Based on the 138-fold selectivity window for EGFR L858R/T790M double mutant (IC50 = 5.60 nM) over wild-type EGFR (IC50 = 770 nM) in cell-based phosphorylation assays [1], this compound is suitable for research applications requiring interrogation of mutant EGFR-driven signaling pathways in NCI-H1975 or analogous NSCLC cell models. The substantial mutant preference allows experiments to minimize confounding effects from wild-type EGFR inhibition that commonly complicates interpretation when using less selective EGFR inhibitors. Researchers can employ this compound at concentrations in the 5–50 nM range to achieve robust mutant EGFR target engagement while maintaining wild-type EGFR activity near baseline levels.

EphB4-Focused Angiogenesis Research with Minimized VEGFR2 and TIE-2 Crosstalk

The sub-nanomolar EphB4 inhibitory potency (IC50 = 0.130 nM) combined with 10.8-fold lower activity against VEGFR2 (IC50 = 1.40 nM) and 185-fold lower activity against TIE-2 (IC50 = 24 nM) [2] supports the use of this compound as an EphB4-preferential chemical probe in angiogenesis and vascular biology studies. At concentrations of 0.1–1 nM, researchers can achieve near-complete EphB4 inhibition while maintaining minimal VEGFR2 engagement, enabling dissection of EphB4-specific contributions to endothelial cell migration, vessel maturation, and tumor angiogenesis without the confounding influence of simultaneous VEGFR2 blockade that occurs with broader-spectrum RTK inhibitors.

Multi-RTK Polypharmacology Studies in Tumor Angiogenesis and Oncogenic Signaling

The defined multi-kinase inhibition profile spanning EphB4 (0.130 nM), VEGFR2 (1.40 nM), and mutant EGFR (5.60 nM) [1][2] positions this compound as a tool for investigating polypharmacology effects in preclinical cancer models where simultaneous targeting of angiogenic RTKs and oncogenic driver kinases is mechanistically relevant. Unlike single-target probes, this compound's activity fingerprint across EphB4, VEGFR2, and EGFR L858R/T790M enables studies of combined pathway inhibition without requiring multi-compound cocktails that introduce pharmacokinetic variability. This application is particularly relevant for in vitro signaling network analysis and combination-sensitivity screening in NSCLC and angiogenesis-dependent tumor models.

Structure-Activity Relationship (SAR) Reference Compound for 4-Phenoxypyrimidin-2-yl Benzamide Scaffold Optimization

As a well-characterized member of the 4-phenoxypyrimidin-2-yl benzamide class with documented multi-kinase inhibitory data across seven target conditions [1][2], this compound serves as a reference standard for SAR campaigns exploring N-aryl substituent modifications (e.g., 4-ethylphenyl vs. methoxybenzyl, benzodioxolylmethyl, or other analogs) . Medicinal chemistry programs can use this compound's potency and selectivity values as a baseline to assess whether structural modifications improve EphB4 affinity, enhance mutant EGFR selectivity, or alter the VEGFR2/TIE-2 activity ratio. The availability of quantitative comparator data for this specific chemotype reduces the need for de novo profiling of each new analog against the full kinase panel.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.